molecular formula C12H24O3 B14079006 Ethyl 3-hydroxy-2-methyl-3-propylhexanoate CAS No. 100386-15-0

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate

Cat. No.: B14079006
CAS No.: 100386-15-0
M. Wt: 216.32 g/mol
InChI Key: KTLQNJQADPANGC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate is a chemical compound with the molecular formula C12H24O3. It consists of 24 hydrogen atoms, 12 carbon atoms, and 3 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-methyl-3-propylhexanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2-methyl-3-propylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ester derivatives or alcohols.

Scientific Research Applications

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methyl-3-propylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-2-methylhexanoate: Lacks the propyl group, resulting in different physical and chemical properties.

    Ethyl 3-hydroxy-3-propylhexanoate: Similar structure but with variations in the position of the hydroxyl group.

    Ethyl 2-methyl-3-propylhexanoate: Different placement of the methyl group, leading to distinct reactivity.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

CAS No.

100386-15-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methyl-3-propylhexanoate

InChI

InChI=1S/C12H24O3/c1-5-8-12(14,9-6-2)10(4)11(13)15-7-3/h10,14H,5-9H2,1-4H3

InChI Key

KTLQNJQADPANGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(C)C(=O)OCC)O

Origin of Product

United States

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